molecular formula C13H24N2O2 B12941000 tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Cat. No.: B12941000
M. Wt: 240.34 g/mol
InChI Key: CGALLHHGALTGRV-SNVBAGLBSA-N
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Description

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate: is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.

    tert-Butyl Protection: The tert-butyl group is often introduced to protect the carboxylate functionality during the synthesis.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate: can be compared with other azetidine derivatives, such as:

Uniqueness

  • Structural Features : The presence of the piperidinyl group and the tert-butyl protection makes it unique.
  • Biological Activity : Its specific biological activity may differ from other similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-[(3S)-piperidin-3-yl]azetidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

CGALLHHGALTGRV-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CCCNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2

Origin of Product

United States

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